6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule, including the types of bonds (covalent, ionic, etc.) and the molecular geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Scientific Research Applications
Synthesis of Bioactive Derivatives
Some derivatives of this compound have been synthesized to explore their antimicrobial, antifungal, and antimalarial activities. For instance, Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Anticancer Activity
Research has also been directed towards evaluating the anticancer potential of derivatives. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated their anticancer activity, revealing some compounds with promising activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Drug Delivery Applications
The encapsulation of lipophilic derivatives within water-soluble metalla-cages for drug delivery purposes has also been explored. Mattsson et al. (2010) demonstrated that encapsulating pyrenyl derivatives in a water-soluble metalla-cage resulted in compounds with enhanced cytotoxicities against human ovarian A2780 cancer cells, showcasing an innovative approach to drug delivery (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Antibacterial and Antifungal Properties
The synthesis of new tetracyclic quinolone antibacterials incorporating the piperazinyl moiety has shown potent activity against a variety of bacterial strains. This highlights the compound's role in developing new antibacterial agents to combat resistant bacterial infections (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
properties
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2S/c20-15-1-3-17(4-2-15)29(27,28)26-13-11-25(12-14-26)19-6-5-18(23-24-19)22-16-7-9-21-10-8-16/h1-10H,11-14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRLTJJAHSUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine |
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